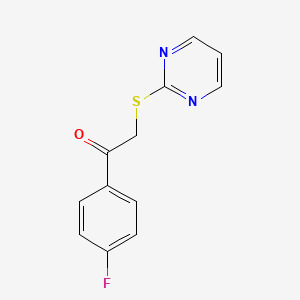
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one is an organic compound characterized by the presence of a fluorophenyl group and a pyrimidinylthio group attached to an ethanone backbone
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-mercaptopyrimidine as the primary starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Synthetic Route: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-mercaptopyrimidine to form the desired product. The reaction is typically conducted in a solvent such as ethanol or methanol.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Chlorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one and 1-(4-Bromophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one share structural similarities but differ in their halogen substituents.
Uniqueness: The presence of the fluorine atom in 1-(4-Fluorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity.
Propriétés
Formule moléculaire |
C12H9FN2OS |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-pyrimidin-2-ylsulfanylethanone |
InChI |
InChI=1S/C12H9FN2OS/c13-10-4-2-9(3-5-10)11(16)8-17-12-14-6-1-7-15-12/h1-7H,8H2 |
Clé InChI |
IVLYFNWUPQJHSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)SCC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



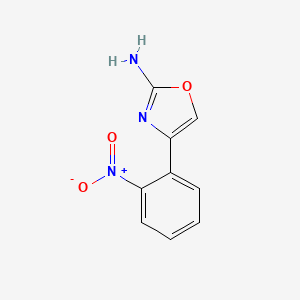
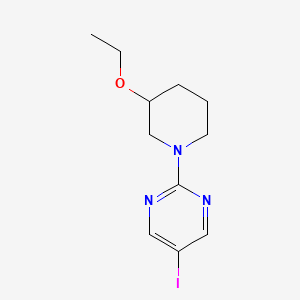
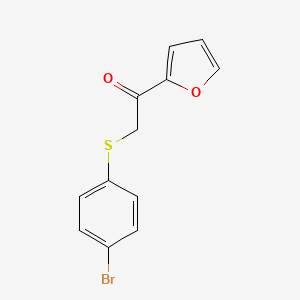
![2,3-Dihydropyrazolo[5,1-b]oxazol-3-ylmethanamine](/img/structure/B14912768.png)


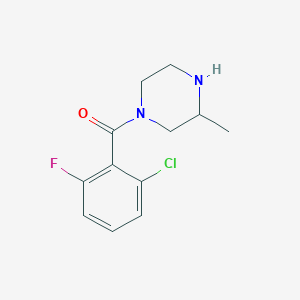
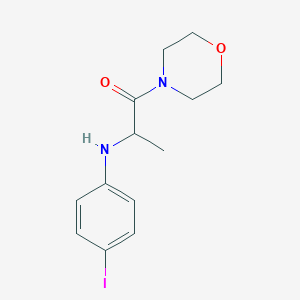
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14912797.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14912803.png)
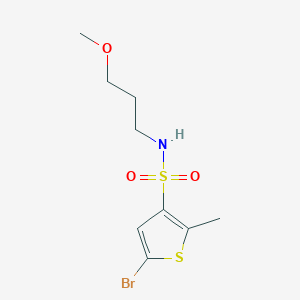
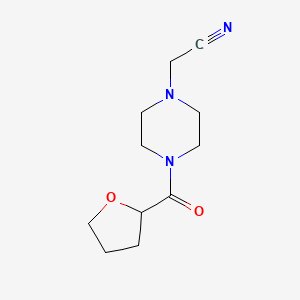
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B14912810.png)
